molecular formula C20H30O4 B13855246 Bis(3-methyl-2-pentyl) Phthalate

Bis(3-methyl-2-pentyl) Phthalate

Cat. No.: B13855246
M. Wt: 334.4 g/mol
InChI Key: UXOMKXXQMOOPSF-UHFFFAOYSA-N
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Description

Bis(3-methyl-2-pentyl) Phthalate is a phthalic acid ester (PAE) compound supplied for specialized laboratory and research applications. As a member of the phthalate family, it shares the core structure of 1,2-benzenedicarboxylic acid esters, which are widely studied for their use as plasticizers to improve the flexibility and durability of polymers such as polyvinyl chloride (PVC) . In a research context, phthalates like this compound are of significant interest in environmental and health science studies. They are investigated as endocrine-disrupting chemicals (EDCs) due to their potential to interfere with hormonal systems . Research indicates that phthalate exposure can be associated with adverse effects on reproduction and development, which is often mediated through interactions with nuclear receptors or by disrupting the hypothalamic-pituitary-gonadal (HPG) axis . Furthermore, this compound may be utilized as an analytical standard in chromatography (e.g., HPLC) for the quantification and identification of phthalate contaminants in various samples, including consumer products, environmental samples, and biological matrices . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

bis(3-methylpentan-2-yl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C20H30O4/c1-7-13(3)15(5)23-19(21)17-11-9-10-12-18(17)20(22)24-16(6)14(4)8-2/h9-16H,7-8H2,1-6H3

InChI Key

UXOMKXXQMOOPSF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C(C)CC

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Esterification

  • Procedure:

    • Phthalic anhydride is mixed with an excess of 3-methyl-2-pentanol.
    • A catalytic amount of sulfuric acid or p-toluenesulfonic acid is added.
    • The mixture is heated under reflux, typically between 120–180 °C.
    • Water generated during the reaction is continuously removed, often by azeotropic distillation with a solvent like toluene or xylene, to drive the reaction to completion.
    • After completion, the reaction mixture is cooled, neutralized to remove acid catalyst residues, and the product is purified by washing and distillation or recrystallization.
  • Advantages:

    • Well-established, straightforward procedure.
    • High yields (typically >85%) with proper water removal.
  • Disadvantages:

    • Requires careful control of temperature and catalyst amount to avoid side reactions.
    • Acid catalysts require neutralization and disposal, raising environmental concerns.

Enzymatic Esterification (Emerging Method)

  • Procedure:

    • Lipase enzymes catalyze the esterification under milder conditions (30–60 °C).
    • Organic solvents or solvent-free systems can be used.
    • Water removal is still necessary but can be facilitated by molecular sieves.
  • Advantages:

    • Mild reaction conditions reduce side products.
    • Environmentally friendly and potentially reusable catalysts.
  • Disadvantages:

    • Longer reaction times.
    • Enzyme cost and stability considerations.

Solvent and Catalyst Variations

  • Solvent Systems:

    • Common solvents include toluene, xylene, or solvent-free conditions.
    • Solvent choice affects reaction rate and ease of water removal.
  • Catalyst Alternatives:

    • Solid acid catalysts (e.g., sulfonated resins) have been explored to reduce corrosion and simplify purification.
    • Acidic ionic liquids as catalysts provide tunable acidity and recyclability.

Extraction and Purification Techniques

Post-synthesis, purification is essential to isolate this compound from unreacted materials and by-products.

Liquid-Liquid Extraction

  • Organic solvents such as methylene chloride or hexane/acetone mixtures are used to extract the ester from aqueous or reaction mixtures.
  • Extraction efficiency depends on solvent polarity and sample matrix.

Chromatographic Purification

  • Alumina or Florisil cartridges can be employed for cleanup, as shown in phthalate ester analyses.
  • Gel Permeation Chromatography (GPC) is effective for removing waxes and lipids from samples containing phthalates.

Drying and Decontamination

  • Sodium sulfate, pre-cleaned and baked at 400 °C, is used to dry extracts.
  • Glassware and materials must be carefully treated to avoid phthalate contamination.

Analytical Verification and Yield Optimization

Gas Chromatography (GC) and Mass Spectrometry (MS)

  • GC with electron capture detection or GC-MS is the standard for confirming the identity and purity of this compound.
  • Retention times and mass spectra are compared against standards for verification.
  • Typical retention time for this compound is around 18.77 minutes on specific GC columns.

Extraction Efficiency and Solvent Selection

  • Studies optimizing extraction solvents for phthalates indicate methanol, chloroform, dichloromethane, ethyl acetate, and toluene as candidates.
  • Methanol often provides the highest extraction efficiency for soil samples spiked with phthalates, but solvent choice may vary depending on matrix and target compound.

Summary Table of Preparation Parameters

Parameter Conventional Acid-Catalyzed Esterification Enzymatic Esterification
Catalyst Sulfuric acid, p-toluenesulfonic acid Lipase enzymes
Temperature 120–180 °C 30–60 °C
Reaction Time Several hours Several hours to days
Solvent Toluene, xylene, or solvent-free Organic solvents or solvent-free
Water Removal Azeotropic distillation Molecular sieves
Yield >85% Variable, generally lower
Environmental Impact Acid waste, corrosion potential Biodegradable catalysts, mild conditions
Purification Neutralization, extraction, distillation Similar extraction and purification

Research Findings and Notes

  • The esterification reaction is sensitive to pH; phthalate esters hydrolyze below pH 5 and above pH 7, so maintaining neutral to slightly acidic conditions is critical during processing to avoid degradation.
  • Batch-to-batch variations in catalyst and adsorbent materials (e.g., alumina, Florisil) can affect recovery and purity, necessitating validation with standard compounds.
  • Avoidance of plastic materials during preparation and analysis is essential to prevent contamination with phthalate esters.
  • Analytical methods developed for phthalate esters, including this compound, emphasize the need for rigorous sample preparation to remove lipids, waxes, and elemental sulfur that can interfere with chromatographic detection.

Chemical Reactions Analysis

Types of Reactions: Bis(3-methyl-2-pentyl) Phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Mechanism of Action

Bis(3-methyl-2-pentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can bind to hormone receptors and interfere with hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Bis(3-methyl-2-pentyl) Phthalate DEHP (Bis(2-ethylhexyl) Phthalate) DBP (Dibutyl Phthalate) Bis(6-methylheptyl) Phthalate
Molecular Formula C24H38O4 (inferred) C24H38O4 C16H22O4 C24H38O4
Molecular Weight (Da) ~390 (estimated) 390.56 278.34 390.56
Alkyl Chain Branching 3-methyl-2-pentyl 2-ethylhexyl Linear butyl 6-methylheptyl
Physical State Likely liquid Liquid Liquid Liquid
Boiling Point (°C) ~200–400 (estimated) 384–385 340 200 (reported)
LogP (Lipophilicity) High (estimated) 7.6–9.6 4.5 Not reported

Key Observations :

  • This compound shares a molecular formula with DEHP and bis(6-methylheptyl) phthalate, indicating similar molecular weights but distinct branching patterns.
  • Branched alkyl chains (e.g., 3-methyl-2-pentyl vs. 2-ethylhexyl) enhance lipophilicity and reduce volatility compared to linear-chain phthalates like DBP .

Toxicity and Endocrine-Disrupting Activity

Acute Toxicity
  • DEHP : LC50 (zebrafish embryos) >50 ppm, with estrogenic activity observed in medaka fish .
  • DBP : LC50 = 0.63 ppm (zebrafish), causing tail curvature, necrosis, and cardiac edema .
  • This compound: No direct data, but structural analogs like DEHP and bis(6-methylheptyl) phthalate are classified as reproductive toxins .
Endocrine Effects
  • DEHP: Activates estrogen receptors and disrupts androgen synthesis, linked to reduced semen quality and developmental abnormalities in rodents .
  • DBP : Exhibits anti-androgenic effects and is associated with hyperlipidemia in humans .
  • Bis(6-methylheptyl) Phthalate : Listed as a suspected reproductive toxin in safety data sheets .

Environmental Persistence and Human Exposure

  • DEHP : Dominates indoor dust (361–462 μg/g in residential settings) and poses cancer risks to infants .
  • This compound: Not directly measured, but branched phthalates like DEHP persist in dust due to low biodegradability .
  • Regulatory Status: DEHP, DBP, and BBP are restricted under EU RoHS and REACH due to toxicity .

Analytical Detection

  • GC-MS Separation : Phthalates with branched chains (e.g., bis(4-methyl-2-pentyl) phthalate) show distinct elution orders on Rxi-35Sil MS columns compared to linear analogs .
  • Challenges : Structural isomers like this compound may co-elute with other phthalates unless advanced stationary phases (e.g., Rtx-440) are used .

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